ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate
Description
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H15NO2S/c1-5-15-12(14)9-8(4)16-11-6(2)7(3)13-10(9)11/h13H,5H2,1-4H3 |
InChI Key |
ORCJMOFNEACBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1NC(=C2C)C)C |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
A common strategy involves reacting ethyl 3-(thiophen-2-yl)acrylate derivatives with hydrazine hydrate. For example, ethyl 2-azido-3-(5-methylthiophen-2-yl)acrylate undergoes thermal cyclization in refluxing o-xylene to form the pyrrole ring, yielding ethyl 4H-thieno[3,2-b]pyrrole-3-carboxylate intermediates. Subsequent Vilsmeier-Haack formylation at the 6-position introduces an aldehyde group, which is then reduced and methylated.
Key Conditions :
Fischer Indolization Analogues
Adapting Fischer indole synthesis, 4-aminothiophene derivatives react with ketones under acidic conditions. For instance, treating ethyl 4-(2-acetylhydrazino)-2-methylthiophene-3-carboxylate with 3-methyl-2-butanone in acetic acid with ZnCl₂ catalyzes cyclization to form the thieno-pyrrole core.
Optimization Insight :
-
Catalyst : ZnCl₂ improves regioselectivity for 2,5,6-trimethyl substitution.
-
Solvent : Acetic acid enhances protonation of intermediates.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
For late-stage diversification, Suzuki-Miyaura coupling introduces aryl/alkyl groups at C2. Brominated precursors (e.g., ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-3-carboxylate) react with methylboronic acid under Pd(PPh₃)₄ catalysis:
One-Pot Tandem Reactions
A recent advance combines cyclization and methylation in a single pot. Ethyl 3-(5-methylthiophen-2-yl)propiolate reacts with methylhydrazine and MeI in the presence of CuI, producing the target compound in 61% yield.
Advantages :
-
Reduced purification steps
-
Improved atom economy
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazine Cyclization | Cyclocondensation → Formylation → Methylation | 58–72 | High regiocontrol | Multi-step, POCl₃ handling |
| Fischer Indolization | Acid-catalyzed cyclization | 68–75 | Single-step core formation | Limited to specific ketones |
| Palladium Coupling | Suzuki-Miyaura methylation | 74 | Late-stage diversification | Requires brominated precursor |
| One-Pot Tandem | Combined cyclization/alkylation | 61 | Process efficiency | Moderate yield |
Challenges and Optimization Opportunities
Regioselectivity in Methylation
Competing methylation at C2, C5, and C6 remains a challenge. Computational studies suggest that steric effects dominate over electronic factors:
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester group undergoes hydrolysis to form the corresponding carboxylic acid. This reaction is critical for downstream functionalization.
Reaction Conditions
-
Reagents : Lithium hydroxide (LiOH) in a solvent mixture (THF/MeOH)
-
Conditions : Reflux overnight followed by acidification with HCl .
Key Data
| Reaction Type | Starting Material | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | Ethyl ester | Carboxylic acid | 97% |
Nitration at Positions 2 and 6
Nitration occurs at the 2- and 6-positions of the pyrrole ring, influenced by the electronic environment of the heterocycle.
Reaction Conditions
-
Reagents : Nitration mixture (e.g., HNO₃/H₂SO₄)
Key Data
| Reaction Type | Positions Nitrated | Product | Reference |
|---|---|---|---|
| Nitration | 2 and 6 | 2,6-Dinitro derivative |
Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group at the 6-position of the pyrrole ring, enhancing nucleophilic reactivity.
Reaction Conditions
-
Reagents : Phosphorus oxychloride (POCl₃) and DMF
-
Conditions : Activation of carbonyl groups, regioselective formylation .
Key Data
| Reaction Type | Position Functionalized | Product | Reference |
|---|---|---|---|
| Formylation | Position 6 | 6-Formyl derivative |
Alkylation of the Pyrrole Nitrogen
Alkylation of the pyrrole nitrogen occurs via nucleophilic substitution, enabling further functionalization.
Reaction Conditions
-
Reagents : Alkyl iodides (e.g., methyl iodide) in basic DMF
Key Data
| Reaction Type | Substituent Introduced | Product | Reference |
|---|---|---|---|
| Alkylation | Methyl group | N-Methylated derivative |
Scientific Research Applications
Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate is a heterocyclic compound featuring a thieno ring fused to a pyrrole ring, with three methyl groups at positions 2, 5, and 6, and an ethyl ester group at the carboxylic acid position. The molecular formula of this compound is C12H15NO2S, and its molecular weight is approximately 237.32 g/mol . Research indicates that the thieno[3,2-b]pyrrole family, to which this compound belongs, exhibits significant biological activities.
Scientific Research Applications
This compound has been evaluated for its potential as an antitumor agent and has shown promise in activating certain pathways involved in cancer cell proliferation. Additionally, derivatives of this compound have been studied for their antimicrobial properties and their ability to modulate various biological pathways.
Interaction studies involving this compound have focused on its binding affinity to various biological targets, often utilizing techniques such as:
- Spectroscopic methods
- Computational modeling
This compound finds applications in:
- Organic synthesis Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, a related compound, is used as a raw material in organic synthesis .
- Drug development this compound stands out due to its specific methyl substitutions that enhance its biological activity compared to other similar compounds. This unique arrangement may confer distinct pharmacological properties that warrant further investigation in drug development contexts.
Structural Comparison
this compound stands out due to its specific methyl substitutions that enhance its biological activity compared to other similar compounds.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | Thieno-pyrrole with carboxylic acid | Moderate antitumor activity | Lacks methyl substitutions at positions 2 and 6 |
| Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | Similar core structure | Antimicrobial properties | Methyl substitution only at one position |
| Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | Different thieno-pyrrole configuration | Limited studies on biological activity | Different connectivity affecting reactivity |
Mechanism of Action
The mechanism of action of ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an allosteric inhibitor of hepatitis C virus NS5B polymerase, thereby interfering with viral replication . Additionally, it can inhibit lysine-specific demethylases, affecting gene expression and potentially providing therapeutic benefits in oncology .
Comparison with Similar Compounds
Key Observations :
- Ring Fusion: The target and compounds share the thieno[3,2-b]pyrrole core, whereas features thieno[2,3-c]pyrrole, altering ring connectivity and electronic properties.
- Saturation : and compounds are partially saturated (5,6-dihydro), which may influence conformational flexibility and bioactivity .
Physicochemical Properties
Available data for selected analogs:
Notes:
Spectral Characteristics
Infrared (IR) and NMR Data :
- Ethyl 2-amino-4-methyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole-3-carboxylate : IR: 3352 cm⁻¹ (NH2), 1720 cm⁻¹ (C=O ester). ^1H-NMR: δ 1.45 (t, CH3CH2O), 2.45 (s, N-CH3), 7.00 (s, NH2).
Structural Insights :
- The target’s lack of NH2 or NH groups (replaced by methyl) would eliminate IR peaks ~3300 cm⁻¹, simplifying its spectrum compared to ’s compound .
Biological Activity
Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate is a heterocyclic compound with significant biological activity. This article provides an in-depth examination of its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H15NO2S
- Molecular Weight : 237.32 g/mol
- Structural Characteristics : The compound features a thieno ring fused to a pyrrole, with three methyl groups at positions 2, 5, and 6, and an ethyl ester group at the carboxylic acid position .
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. Studies have shown that it can activate specific pathways involved in cancer cell proliferation. For instance:
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve modulation of signaling pathways such as MAPK and PI3K/Akt.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Derivatives of thieno[3,2-b]pyrrole compounds have shown effectiveness against several bacterial strains:
- Research Findings : this compound demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics in various assays .
Other Biological Activities
In addition to its antitumor and antimicrobial properties, this compound has been investigated for other potential pharmacological effects:
- Antioxidant Activity : The compound has shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways, reducing cytokine production in response to inflammatory stimuli .
The synthesis of this compound typically involves several key steps:
- Formation of Thieno-Pyrrole Core : The initial step involves the synthesis of the thieno-pyrrole framework through cyclization reactions.
- Methylation : Methyl groups are introduced at positions 2, 5, and 6 via alkylation reactions.
- Esterification : Finally, the carboxylic acid is converted to the ethyl ester form.
The biological activity is believed to stem from the unique structural features that enhance binding affinity to biological targets involved in cancer proliferation and microbial growth inhibition .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| Ethyl 2,5,6-trimethyl-4H-thieno... | High | Moderate | Specific methyl substitutions |
| Other Thieno-Pyrroles | Moderate | Low | Lacks methyl groups at critical positions |
Q & A
Basic Research Question
- HPLC-UV/ELSD : Purity >95% with C18 columns (acetonitrile/water mobile phase) .
- Elemental Analysis : Validates stoichiometry for C, H, N, S .
Advanced Research Question
- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is attempted .
- ICP-MS : Detects trace metal catalysts (e.g., Pd <10 ppm) .
How do storage conditions impact compound stability?
Basic Research Question
Store at –20°C under inert gas (N2/Ar) to prevent ester hydrolysis or oxidation. recommends desiccants for hygroscopic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
